Methyl (3S,6S,8aS)-6-(Boc-amino)-5-oxooctahydroindolizine-3-carboxylate
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Overview
Description
(3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate is a chemical compound known for its unique structure and properties. It is a high-purity compound with a molecular weight of 312.37 g/mol . This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate typically involves multiple steps, including the protection of amino groups, cyclization, and esterification. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield, reduce waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate is widely used in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of (3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S,6S,8aS)-6-{[(tert-butoxy)carbonyl]amino}-5-oxo-octahydroindolizine-3-carboxylate
- Methyl(3s,6s,8as)-6-[(tert-butoxycarbonyl)amino]-5-oxooctahydroindolizine-3-carboxylate
Uniqueness
(3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and stability. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5/c1-15(2,3)22-14(20)16-10-7-5-9-6-8-11(13(19)21-4)17(9)12(10)18/h9-11H,5-8H2,1-4H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDIIUAKDGDILT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CCC(N2C1=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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